molecular formula C16H25ClN2O5S B12472880 N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide

N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide

Cat. No.: B12472880
M. Wt: 392.9 g/mol
InChI Key: DFQYTTRFXVGPED-UHFFFAOYSA-N
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Description

“N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” likely involves multiple steps, including the formation of the isopropoxypropyl group, the sulfonamide linkage, and the acetamide moiety. Typical reaction conditions might include:

    Formation of Isopropoxypropyl Group: This could involve the reaction of an alcohol with a suitable alkylating agent under basic conditions.

    Sulfonamide Formation: This step might involve the reaction of a sulfonyl chloride with an amine.

    Acetamide Formation: This could involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isopropoxypropyl group or the methoxy group.

    Reduction: Reduction reactions could target the sulfonamide or acetamide groups.

    Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound “N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide” could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential probe or inhibitor in biochemical studies.

    Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

    Industry: As a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological molecules. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-isopropoxypropyl)-2-(N-methyl-5-chloro-2-methoxybenzenesulfonamido)acetamide: might be compared with other sulfonamide or acetamide derivatives.

    Other compounds: with similar functional groups might include various pharmaceuticals or agrochemicals.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H25ClN2O5S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C16H25ClN2O5S/c1-12(2)24-9-5-8-18-16(20)11-19(3)25(21,22)15-10-13(17)6-7-14(15)23-4/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,18,20)

InChI Key

DFQYTTRFXVGPED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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